Adamantane

Descripción general

Descripción

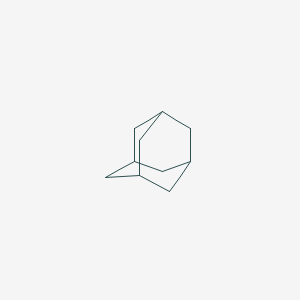

El adamantano es un compuesto orgánico con la fórmula C₁₀H₁₆, caracterizado por una estructura tricíclica que se asemeja a la red del diamante. Esta estructura única convierte al adamantano en el miembro más simple de la familia de los diamantanos. Fue aislado por primera vez del petróleo en 1933 y desde entonces se ha convertido en objeto de una investigación exhaustiva debido a su notable estabilidad y rigidez .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La primera síntesis exitosa del adamantano la lograron Vladimir Prelog y sus colegas en 1941 a través de la reordenación de derivados de biciclo[3.3.1]nonano utilizando ácidos de Lewis . Otro método común implica la hidrogenación catalítica del diciclopentadieno, seguida de una serie de reordenamientos y deshidrogenaciones .

Métodos de Producción Industrial

La producción industrial del adamantano normalmente implica la isomerización catalítica del tetrahidrodiciclopentadieno. Este proceso es favorecido debido a su eficiencia y la disponibilidad de materias primas. La reacción suele llevarse a cabo en presencia de un catalizador ácido fuerte a temperaturas elevadas .

Análisis De Reacciones Químicas

Tipos de Reacciones

El adamantano se somete a diversas reacciones químicas, incluyendo:

Oxidación: El adamantano se puede oxidar para formar adamantanon utilizando agentes oxidantes como el permanganato de potasio.

Reducción: La reducción de la adamantanon puede producir adamantanol.

Sustitución: La halogenación del adamantano puede producir haloadamantanos, que son intermediarios útiles para una mayor funcionalización.

Reactivos y Condiciones Comunes

Oxidación: Permanganato de potasio en un medio alcalino.

Reducción: Hidruro de aluminio y litio (LiAlH₄) en éter anhidro.

Sustitución: Halogenación utilizando cloro o bromo en presencia de un iniciador de radicales.

Productos Principales

Adamantanon: Formado a través de la oxidación.

Adamantanol: Formado a través de la reducción.

Haloadamantanos: Formado a través de la halogenación.

Aplicaciones Científicas De Investigación

El adamantano y sus derivados han encontrado aplicaciones en varios campos:

Química: Utilizado como bloques de construcción para la síntesis de moléculas orgánicas complejas.

Biología: Los derivados del adamantano, como la amantadina, se utilizan como agentes antivirales.

Industria: Utilizado en la producción de lubricantes de alto rendimiento y materiales poliméricos.

Mecanismo De Acción

El mecanismo de acción de los derivados del adamantano varía según su aplicación. Por ejemplo, la amantadina ejerce sus efectos antivirales al inhibir la descapsulación del virus de la influenza A, mientras que se cree que sus efectos antiparkinsonianos se deben a la liberación de dopamina y la inhibición de su recaptación . La memantina, por otro lado, actúa como un antagonista del receptor NMDA, lo que ayuda a reducir la excitotoxicidad asociada con la enfermedad de Alzheimer .

Comparación Con Compuestos Similares

El adamantano se suele comparar con otros diamantanos como el diamantano y el triamantano. Estos compuestos comparten una estructura similar en forma de jaula, pero difieren en el número de anillos de ciclohexano fusionados. El adamantano es único debido a su simplicidad y facilidad de funcionalización, lo que lo convierte en un andamiaje versátil para diversas aplicaciones .

Compuestos Similares

Diamantano: C₁₄H₂₀

Triamantano: C₁₈H₂₄

Tetramantano: C₂₂H₂₈

La estructura y propiedades únicas del adamantano lo convierten en un compuesto valioso tanto en la investigación científica como en las aplicaciones industriales. Sus derivados continúan explorándose para nuevas aplicaciones terapéuticas y de ciencia de materiales, destacando su importancia en la química moderna.

Propiedades

IUPAC Name |

adamantane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16/c1-7-2-9-4-8(1)5-10(3-7)6-9/h7-10H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORILYTVJVMAKLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5022017 | |

| Record name | Adamantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline powder; [Alfa Aesar MSDS] | |

| Record name | Adamantane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19552 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

281-23-2 | |

| Record name | Adamantane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=281-23-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Adamantane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000281232 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ADAMANTANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=527913 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tricyclo[3.3.1.13,7]decane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Adamantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tricyclo[3.3.1.13,7]decane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.457 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ADAMANTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PJY633525U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Adamantane is a highly symmetrical, lipophilic molecule.

- Spectroscopic Data:

- 1H NMR: Shows characteristic signals for the different proton environments within the this compound cage. []

- 13C NMR: Exhibits distinct peaks corresponding to the unique carbon atoms in the this compound structure. [, ]

- IR Spectroscopy: Displays absorption bands associated with the stretching and bending vibrations of C-H and C-C bonds present in the molecule. []

A: this compound's rigid, cage-like structure confers exceptional thermal stability. [] This characteristic has led to its incorporation into polymers to enhance their thermal properties. For instance, incorporating this compound units into fluoroalkanoyl peroxide-derived oligomers resulted in enhanced thermal stability compared to their non-adamantane counterparts. [] This stability makes this compound derivatives attractive for various applications, including high-temperature materials and coatings.

A: While this compound itself is not typically used as a catalyst, its unique structure and the ability to introduce various functional groups make it a versatile building block for designing catalysts. For instance, researchers have explored the catalytic activity of molybdenum-containing polyoxometalate and this compound hybrid compounds. [] These hybrid molecules show promise in various catalytic applications due to the combined properties of the polyoxometalate and this compound moieties.

ANone: Computational methods play a crucial role in understanding this compound's interactions with biological targets and designing novel derivatives.

- Docking simulations: Used to predict the binding modes and affinities of this compound derivatives to enzymes like dengue virus mRNA cap methyltransferase (NS5MTaseDV). [] These simulations guide the development of more potent and selective inhibitors.

- Molecular dynamics (MD) simulations: Employ MD simulations to investigate the dynamic behavior of this compound derivatives in complex with their targets. [] These simulations provide insights into the stability of the interactions and the conformational changes induced upon binding.

- Quantitative Structure-Activity Relationship (QSAR) models: Develop QSAR models to correlate the structural features of this compound derivatives with their biological activities. [, ] These models are invaluable for predicting the potency and selectivity of new compounds before synthesis.

ANone: The SAR of this compound derivatives is well-studied, especially in the context of antiviral and NMDA receptor antagonist activity.

- Influenza A M2 inhibitors: Small changes in the this compound framework, such as the introduction of methyl groups, can significantly impact the antiviral activity and resistance profile. [, ]

- NMDA receptor antagonists: The nature and position of substituents on the this compound cage influence their binding affinity and selectivity for the NMDA receptor. [, ] For example, memantine's 3,5-dimethyl substitution contributes to its favorable pharmacological profile.

A: While specific SHE regulations for this compound are not detailed in the provided research, researchers and manufacturers must adhere to relevant chemical safety guidelines and regulations during its synthesis, handling, and disposal. []

A: * In vitro: this compound derivatives have demonstrated efficacy against influenza A virus and as NMDA receptor antagonists in cell-based assays. [, , ] * In vivo: Animal models have been instrumental in evaluating the efficacy and safety of this compound-based drugs. For example, studies have investigated the effects of this compound derivatives in rodent models of cerebral ischemia. []

A: Resistance to this compound-based antivirals, primarily due to mutations in the influenza A virus M2 protein, is a significant clinical challenge. [, , ] Cross-resistance among different this compound derivatives is also common due to their similar mechanism of action. []

A: While generally considered well-tolerated, certain this compound derivatives can elicit adverse effects. For instance, some adamantanes used as antiviral agents have been associated with central nervous system side effects. [] Thorough toxicological evaluations are essential during drug development to assess potential risks.

A: Researchers continually explore innovative drug delivery approaches to enhance the targeting and efficacy of drugs, including those based on this compound. [, ]

A: Research on biomarkers that can predict the efficacy of this compound-based treatments or monitor treatment response is an active area of investigation. [, ]

ANone: Various analytical techniques are employed to characterize and quantify this compound and its derivatives.

- NMR spectroscopy: Widely used to determine the structure and purity of synthesized compounds. [, ]

- Chromatographic techniques (GC-MS, HPLC): Employed for the separation and identification of this compound derivatives in complex mixtures. [, ]

- Mass spectrometry: Used for determining the molecular weight and structural information. [, ]

A: Research on the environmental fate and effects of this compound and its derivatives is crucial to understanding their potential impact. [, ] Developing environmentally friendly synthesis routes and degradation pathways is essential to minimize any negative ecological consequences.

A: this compound, being highly lipophilic, exhibits poor solubility in aqueous media. [, ] This property can influence its bioavailability and formulation. Researchers are exploring strategies to enhance its solubility, such as synthesizing derivatives with polar substituents.

A: Analytical methods used in this compound research undergo rigorous validation to ensure accuracy, precision, and specificity. []

A: Stringent quality control measures are crucial throughout the development, manufacturing, and distribution of this compound-containing products to ensure their safety and efficacy. []

A: Understanding the potential immunogenicity of this compound derivatives is vital, especially for those intended for therapeutic use. [] Researchers are investigating strategies to minimize potential immune responses.

A: Drug transporters play a critical role in the absorption, distribution, and elimination of drugs. [] Studying the interactions between this compound derivatives and these transporters can help optimize drug delivery and efficacy.

A: The potential for this compound derivatives to interact with drug-metabolizing enzymes like cytochrome P450s is an important consideration during drug development. [] Understanding and mitigating these interactions can prevent potential drug-drug interactions and improve treatment outcomes.

A: this compound's biocompatibility is a crucial factor for its use in biomedical applications. [] Research on its biodegradability is essential for assessing its long-term safety and environmental impact.

A: Researchers continually seek alternatives to address the limitations of existing drugs, including those based on this compound. [] Evaluating the performance, cost, and environmental impact of these alternatives is crucial for identifying the most suitable options.

A: Implementing sustainable practices for this compound synthesis, use, and disposal is crucial. [] This includes developing efficient recycling methods and environmentally responsible waste management strategies.

A: Access to advanced research infrastructure and resources, including computational tools, databases, and specialized equipment, is essential for driving innovation in the field of this compound research. []

A: this compound has a rich history in chemistry and medicinal chemistry. [, , , ] Recognizing the milestones and contributions of researchers in the field provides valuable context for future endeavors.

A: this compound's unique properties lend themselves to diverse applications, fostering collaborations among chemists, biologists, material scientists, and other disciplines. [] This interdisciplinary approach is crucial for unlocking new possibilities and advancing the field.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[[(4-Fluorophenyl)methyl]amino]-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B195940.png)